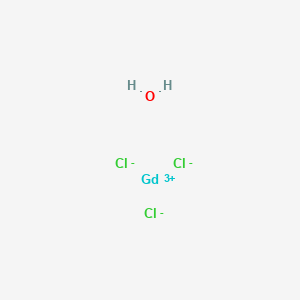

Gadolinium chloride(GdCl3), hydrate (8CI,9CI)

Vue d'ensemble

Description

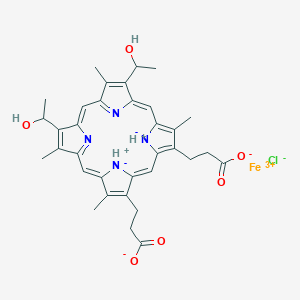

Gadolinium (III) chloride hexahydrate, also known as Gadolinium trichloride, is a colorless, hygroscopic, water-soluble solid . It is commonly encountered as hexahydrate GdCl3 · 6H2O . It is used as a macrophage inhibitor which inhibits the specialized liver macrophages, Kupffer cells that line the walls of the sinusoids . It is also employed in synthesis and NMR studies of the paramagnetic GdPCTA- and GdPCTA- complexes with possible use as contrast agents for magnetic resonance imaging .

Synthesis Analysis

Gadolinium trichloride can be synthesized by the reaction of solid gadolinium with HCl at 600 °C . The reaction is as follows: 2 Gd + 6 HCl -> 2 GdCl3 + 3 H2 . It can also be prepared from common starting materials at reaction temperatures of 230 °C from gadolinium oxide .Molecular Structure Analysis

Gadolinium (III) chloride is intriguing because it possesses the highest known number of unpaired spins among all elements . With seven valence electrons and seven available f-orbitals, all seven electrons are unpaired and symmetrically arranged around the metal .Chemical Reactions Analysis

Gadolinium (III) chloride hexahydrate can be used as a metal precursor in applications such as dual mode MRI contrasting agents . It can also be used as a catalyst in the preparation of one-pot synthesis of α-amino nitriles via one pot three component reaction .Physical And Chemical Properties Analysis

Gadolinium (III) chloride is a white inorganic halide hygroscopic solid soluble in water . It has a density of 2.42 g/mL at 25 °C (lit.) . The molecular weight of the anhydrous basis is 263.61 .Applications De Recherche Scientifique

Liver Injury Treatment

Gadolinium chloride (GdCl3) has been reported to attenuate liver injury caused by a variety of toxicants . It restores the function of the Gap Junctional Intercellular Communication (GJIC) between hepatocytes in a liver injury . GdCl3 administration protects functional GJIC between hepatocytes, and prevents the decrease of connexin proteins at mRNA and protein levels during liver injury, leading to the alleviation of chronic liver injury .

Magnetic Resonance Imaging (MRI)

GdCl3 is employed in synthesis and NMR studies of the paramagnetic GdPCTA- and GdPCTA- complexes with possible use as contrast agents for magnetic resonance imaging . Gd3+ ions are of special interest for MRI, since the Gd3+ species has an f7 electronic configuration with seven unpaired electrons. This results in a highly paramagnetic behavior .

Nanomagnets

GdCl3 has been observed in superparamagnetic GdCl3 filled 1D nanomagnets . These nanomagnets exhibit strong Kondo-like features and co-tunneling .

Safety and Hazards

Orientations Futures

Gadolinium (III) chloride hexahydrate can be used as a metal precursor in applications such as dual mode MRI contrasting agents . It is widely used as a dopant/precursor to enhance the optical and magnetic properties of various materials used in MRI contrast agents, electronic devices, and phosphors .

Mécanisme D'action

Target of Action

Gadolinium chloride (GdCl3) primarily targets the Calcium-Sensing Receptor (CaSR) . The CaSR is a G-protein-coupled receptor that plays a crucial role in maintaining calcium homeostasis in the body. It is widely expressed in various tissues, including the parathyroid gland and kidneys .

Mode of Action

Gadolinium chloride acts as an agonist of the CaSR . By binding to this receptor, it can modulate the receptor’s activity, leading to a series of intracellular events .

Biochemical Pathways

Upon activation of the CaSR by gadolinium chloride, there is an increase in the phosphorylation of ERK1/2, a key player in the MAPK signaling pathway . This leads to the activation of caspase-3, an enzyme that plays a vital role in programmed cell death or apoptosis .

Pharmacokinetics

As a metal precursor, it is used in applications such as dual-mode mri contrasting agents , suggesting that it may have good bioavailability.

Result of Action

The activation of caspase-3 by gadolinium chloride leads to apoptosis, or programmed cell death . This can result in the reduction of Bcl-2 expression, a protein that inhibits cell death, and an increase in Bax expression, a protein that promotes cell death .

Propriétés

IUPAC Name |

gadolinium(3+);trichloride;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Gd.H2O/h3*1H;;1H2/q;;;+3;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXVCBXHAHBCOMV-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Cl-].[Cl-].[Cl-].[Gd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3GdH2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20941148 | |

| Record name | Gadolinium chloride--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13450-84-5, 19423-81-5 | |

| Record name | Gadolinium trichloride hexahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13450-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gadolinium chloride (GdCl3), hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019423815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gadolinium chloride--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gadolinium(III) chloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-3-Ethyl-2-[(2E)-2-[(3-ethylbenzo[f][1,3]benzothiazol-3-ium-2-yl)methylidene]butylidene]benzo[f][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B97432.png)

![[(4Bs,8aS)-2,4b,8,8-tetramethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate](/img/structure/B97433.png)